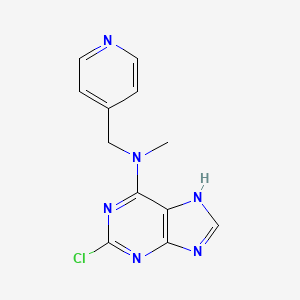
2-(4-Ethoxypiperidin-1-yl)-5-iodopyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Ethoxypiperidin-1-yl)-5-iodopyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound is a derivative of pyrimidine, which is a heterocyclic organic compound that contains nitrogen atoms in its ring structure. The introduction of an iodine atom and an ethoxy group into the pyrimidine ring structure has resulted in the formation of 2-(4-Ethoxypiperidin-1-yl)-5-iodopyrimidine, which has unique properties that make it useful in scientific research.
Mécanisme D'action
The mechanism of action of 2-(4-Ethoxypiperidin-1-yl)-5-iodopyrimidine involves its interaction with the target enzyme's active site, leading to inhibition of its activity. The compound forms hydrogen bonds and hydrophobic interactions with the amino acid residues in the active site, thereby preventing the substrate from binding to the enzyme and inhibiting its catalytic activity.
Biochemical and Physiological Effects:
2-(4-Ethoxypiperidin-1-yl)-5-iodopyrimidine has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, which is attributed to its inhibitory activity against CDK2 and GSK-3β. The compound has also been shown to have neuroprotective effects in animal models of Alzheimer's disease, which is attributed to its ability to inhibit the activity of GSK-3β, a key enzyme involved in the pathogenesis of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-Ethoxypiperidin-1-yl)-5-iodopyrimidine in lab experiments include its potent inhibitory activity against certain enzymes, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its neuroprotective effects. However, the compound has some limitations, such as its low solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-(4-Ethoxypiperidin-1-yl)-5-iodopyrimidine. One potential direction is the development of novel anticancer drugs based on the compound's inhibitory activity against CDK2 and GSK-3β. Another direction is the investigation of the compound's potential as a neuroprotective agent for the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, the compound's potential as a tool for studying the structure and function of enzymes could be explored further.
Méthodes De Synthèse
The synthesis of 2-(4-Ethoxypiperidin-1-yl)-5-iodopyrimidine involves the reaction of 2,4-dichloro-5-iodopyrimidine with 4-ethoxypiperidine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP) at a temperature of around 100-120°C. The resulting product is then purified by column chromatography to obtain pure 2-(4-Ethoxypiperidin-1-yl)-5-iodopyrimidine.
Applications De Recherche Scientifique
2-(4-Ethoxypiperidin-1-yl)-5-iodopyrimidine has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been found to exhibit potent inhibitory activity against certain enzymes such as cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK-3β), which are implicated in various diseases such as cancer, Alzheimer's disease, and diabetes. The compound has also been shown to have antitumor activity in vitro and in vivo, making it a potential candidate for the development of anticancer drugs.
Propriétés
IUPAC Name |
2-(4-ethoxypiperidin-1-yl)-5-iodopyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16IN3O/c1-2-16-10-3-5-15(6-4-10)11-13-7-9(12)8-14-11/h7-8,10H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOFMZVPFAVVOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCN(CC1)C2=NC=C(C=N2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16IN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethoxypiperidin-1-yl)-5-iodopyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Methoxy-4-nitrobenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6632168.png)
![3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6632170.png)
![4-[[(5-Fluoropyridine-3-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6632174.png)
![3-[(5-Fluoropyridine-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6632180.png)

![N-[(5-bromopyridin-3-yl)methyl]-2-thiophen-2-ylethanamine](/img/structure/B6632188.png)
![N-[(5-bromopyridin-3-yl)methyl]-2-methylsulfonylethanamine](/img/structure/B6632200.png)
![N-[[1-[(6-methylpyridin-3-yl)methyl]piperidin-4-yl]methyl]ethanamine](/img/structure/B6632218.png)



![N-[(1,3-dimethylpyrazol-4-yl)methyl]-5-iodopyrimidin-2-amine](/img/structure/B6632264.png)

![3-[(3-Bromo-5-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6632280.png)